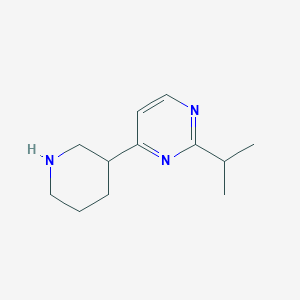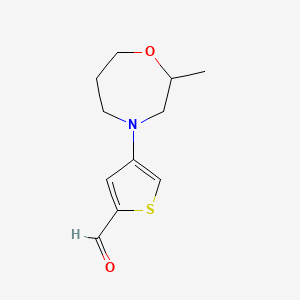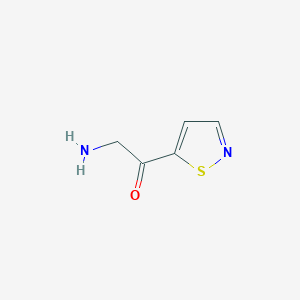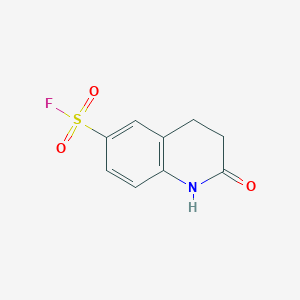
2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a quinoline ring system, a sulfonyl fluoride group, and a ketone functional group. This compound has garnered interest due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride typically involves the reaction of 2-Oxo-1,2,3,4-tetrahydroquinoline with sulfonyl fluoride reagents under controlled conditions. One common method includes the use of sulfonyl chloride derivatives, which react with the quinoline compound in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products:
Substitution Products: Various sulfonamide or sulfonate derivatives.
Reduction Products: Alcohol derivatives.
Oxidation Products: Sulfonic acid derivatives.
Scientific Research Applications
2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride involves its interaction with specific molecular targets. For instance, it has been shown to activate the M2 isoform of pyruvate kinase, an enzyme involved in glycolysis. This activation can alter cellular metabolism, potentially leading to therapeutic effects in cancer cells by disrupting their metabolic pathways .
Comparison with Similar Compounds
- 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
- 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides
Comparison: Compared to its analogs, 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and potential biological activities. The sulfonyl fluoride group is more reactive towards nucleophiles compared to the sulfonyl chloride group, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H8FNO3S |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoline-6-sulfonyl fluoride |
InChI |
InChI=1S/C9H8FNO3S/c10-15(13,14)7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12) |
InChI Key |
DJZWJUIONWWOEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


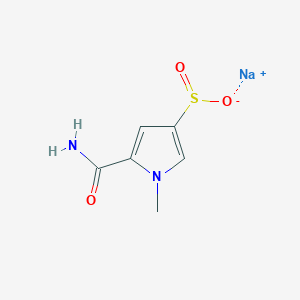
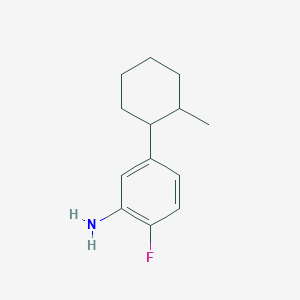
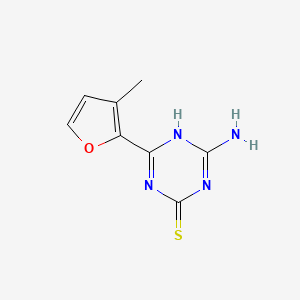
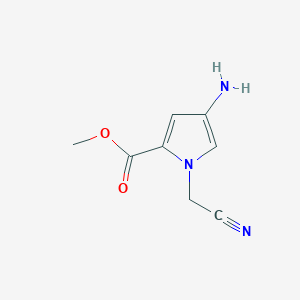
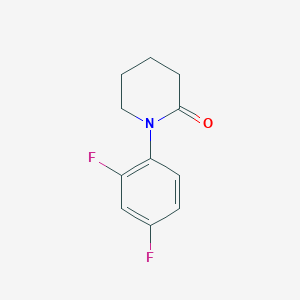
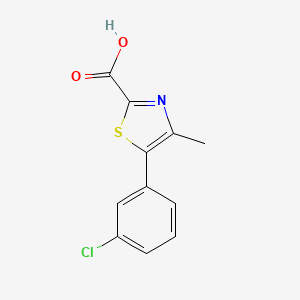
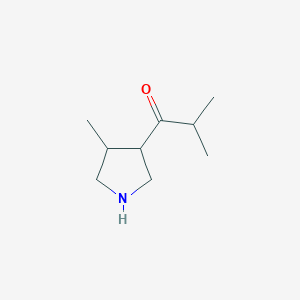
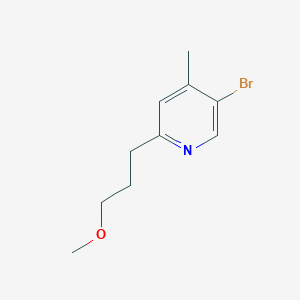
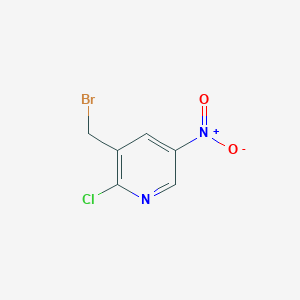
![3-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13202853.png)
